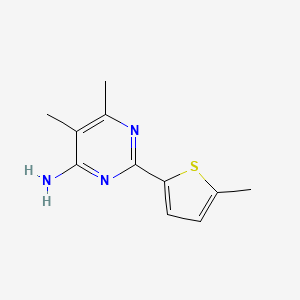![molecular formula C17H19N3O4 B13442838 2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide is a complex organic compound belonging to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide typically involves multi-step organic reactions. The process often starts with the preparation of the imidazoquinoline core, followed by functionalization at specific positions to introduce the acetoxymethyl and hydroxy-methylpropyl groups. Common reagents used in these steps include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent imidazoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an immunomodulatory agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the surface of immune cells, triggering a cascade of signaling events that modulate immune responses. This activity is primarily mediated through the activation of toll-like receptors (TLRs), which play a crucial role in the innate immune system.
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: Another imidazoquinoline with immunomodulatory properties.
Resiquimod: A related compound with similar antiviral and anticancer activities.
Uniqueness
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetoxymethyl and hydroxy-methylpropyl groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H19N3O4 |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
[1-(2-hydroxy-2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O4/c1-11(21)24-9-15-18-13-8-20(23)14-7-5-4-6-12(14)16(13)19(15)10-17(2,3)22/h4-8,22H,9-10H2,1-3H3 |
Clave InChI |
SLFVYXKDZZWBJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3[N+](=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


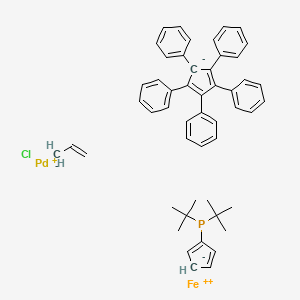
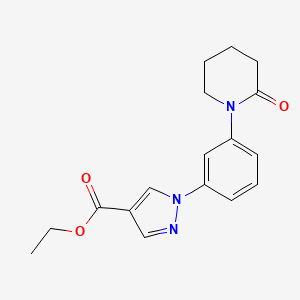
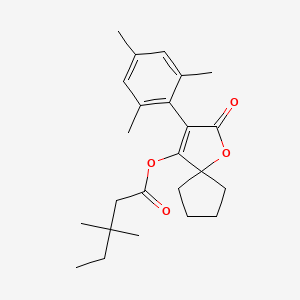
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
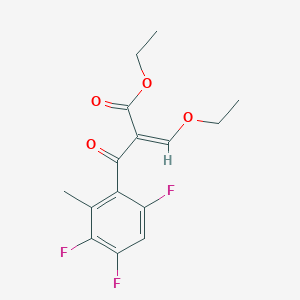
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)

![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
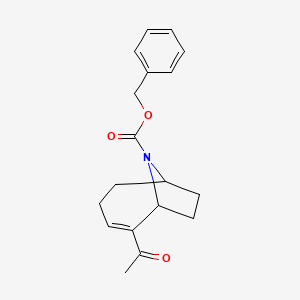
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)


